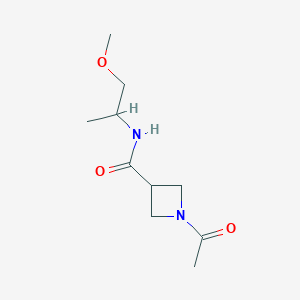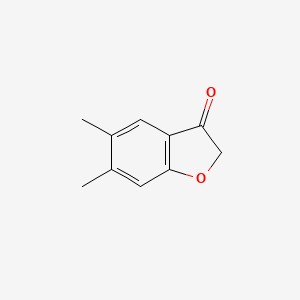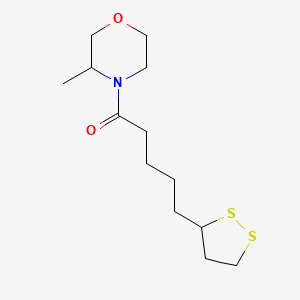
1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide, commonly known as AZD-9291, is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). The drug is designed to target the T790M mutation, which is responsible for acquired resistance to first-generation EGFR TKIs.
科学的研究の応用
Synthesis and Chemical Properties
1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide is a compound that can be synthesized and utilized in various chemical reactions. For instance, it has been explored in the context of azetidines, where functional derivatives were prepared through different synthetic routes. The compound's formation involves cyclization and photolysis processes, showcasing its potential in generating structurally complex molecules with specific functional groups (Chen et al., 1967).
Antimalarial Pharmacophores Development
Research on 2-(aminomethyl)aziridines, which can be structurally related to the compound , shows its potential in antimalarial pharmacophore development. The microwave-assisted, regioselective ring opening of these aziridines has led to the discovery of novel antimalarial pharmacophores, indicating the role of similar compounds in developing treatments for malaria (D’hooghe et al., 2011).
Antibacterial and Antifungal Applications
Compounds derived from similar chemical structures have been synthesized and evaluated for their antibacterial and antifungal activities. These studies suggest the potential of 1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide in contributing to the development of new antimicrobial agents, highlighting its significance in medicinal chemistry (Alhameed et al., 2019).
Synthetic Methodology and Safe Handling
The compound's relevance extends to synthetic methodologies, including its involvement in generating hydrazoic acid safely in a continuous flow reactor. This approach underlines the compound's role in synthesizing other chemical entities, particularly those requiring hazardous reactions, thereby demonstrating its utility in advanced synthetic chemistry (Gutmann et al., 2012).
特性
IUPAC Name |
1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(6-15-3)11-10(14)9-4-12(5-9)8(2)13/h7,9H,4-6H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFHOCHSXXJFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1CN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2919965.png)

![4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2919967.png)

![(E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2919970.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)
![Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate](/img/structure/B2919973.png)
![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)
![tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2919977.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2919979.png)